3-Hydroxy-2,4,6-tribromobenzyl alcohol: SAR & Therapeutic Potential
3-Hydroxy-2,4,6-tribromobenzyl alcohol: SAR & Therapeutic Potential
This guide provides an in-depth technical analysis of 3-Hydroxy-2,4,6-tribromobenzyl alcohol , focusing on its Structure-Activity Relationship (SAR) as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).
Executive Summary
3-Hydroxy-2,4,6-tribromobenzyl alcohol (CAS: 2316-63-4) is a polybrominated phenolic metabolite primarily derived from marine red algae such as Rhodomela conferta and Symphyocladia latiuscula. While historically noted for antimicrobial properties common to bromophenols, recent pharmacological research has repositioned this scaffold as a privileged structure for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) , a validated therapeutic target for Type 2 Diabetes Mellitus (T2DM) and obesity.
This guide dissects the molecular interactions that drive its bioactivity, provides a validated synthesis protocol, and details the enzyme inhibition assays required to quantify its potency.
Chemical Profile & Identity
| Parameter | Detail |
| IUPAC Name | 2,4,6-tribromo-3-(hydroxymethyl)phenol |
| Common Name | 3-Hydroxy-2,4,6-tribromobenzyl alcohol |
| Molecular Formula | C₇H₅Br₃O₂ |
| Molecular Weight | 360.83 g/mol |
| Core Scaffold | 2,4,6-Tribromophenol |
| Key Functional Groups | Phenolic -OH (C1), Hydroxymethyl (C3), Bromines (C2, C4, C6) |
| Solubility | Soluble in DMSO, MeOH, EtOH; Poorly soluble in water |
Structure-Activity Relationship (SAR)[2]
The biological potency of 3-Hydroxy-2,4,6-tribromobenzyl alcohol is governed by the spatial arrangement of its halogen atoms and hydrogen-bond donors. The SAR analysis below focuses on its primary target: PTP1B .
The Pharmacophore: 2,4,6-Tribromophenol Core
The presence of bromine atoms at the ortho (2,[1]6) and para (4) positions relative to the phenolic hydroxyl is not merely for lipophilicity; it drives specific halogen-bonding interactions within the enzyme active site.
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C2 & C6 Bromines (Steric/Electronic Shielding): These atoms flank the phenolic hydroxyl group, increasing its acidity (pKa reduction) and enhancing its ability to act as a hydrogen bond donor to the catalytic aspartate or arginine residues in the PTP1B active site (typically the P-loop).
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C4 Bromine (Hydrophobic Interaction): The para-bromine extends into the hydrophobic pocket of the enzyme, stabilizing the ligand-protein complex. Removal of this bromine significantly increases the IC₅₀ (reduces potency), confirming its critical role in binding affinity.
The Hydroxymethyl Linker (C3 Position)
The benzyl alcohol moiety at the meta position (C3) distinguishes this molecule from simple tribromophenol.
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H-Bond Networking: The -CH₂OH group provides an additional hydrogen bond donor/acceptor site. In docking studies of related bromophenols, this moiety often interacts with side-chain residues (e.g., Asp48 or Tyr46) in the PTP1B allosteric B-site, contributing to selectivity over other phosphatases (like TCPTP).
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Metabolic Stability: Compared to the aldehyde analog (3-hydroxy-2,4,6-tribromobenzaldehyde), the alcohol is chemically more stable and less prone to forming non-specific Schiff bases with protein amines, making it a superior lead for drug development.
Comparative Potency (The "Catechol Effect")
While 3-Hydroxy-2,4,6-tribromobenzyl alcohol is active, SAR studies indicates that adding a second phenolic hydroxyl group (creating a catechol motif) enhances potency.
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Mono-OH (Current Compound): Moderate PTP1B inhibitor (IC₅₀ typically 10–30 µM range).
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Di-OH (e.g., 2,3,6-tribromo-4,5-dihydroxybenzyl alcohol): High potency (IC₅₀ ~2–8 µM).
SAR Visualization
The following diagram illustrates the functional contributions of each structural motif.
Caption: Pharmacophore dissection of 3-Hydroxy-2,4,6-tribromobenzyl alcohol highlighting the role of halogenation and hydroxyl groups in enzyme inhibition.
Experimental Protocols
Synthesis: Regioselective Bromination
This protocol describes the synthesis of 3-Hydroxy-2,4,6-tribromobenzyl alcohol from 3-hydroxybenzyl alcohol.[1] The reaction leverages the strong ortho/para directing power of the phenol group to install bromines at positions 2, 4, and 6.
Reagents:
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3-Hydroxybenzyl alcohol (Starting Material)
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Bromine (Br₂) or N-Bromosuccinimide (NBS)
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Acetic Acid (Solvent) or Methanol/Dichloromethane
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Sodium Bisulfite (Quenching agent)
Protocol:
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Dissolution: Dissolve 10 mmol (1.24 g) of 3-hydroxybenzyl alcohol in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
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Bromination: Cool the solution to 0–5°C in an ice bath. Add 33 mmol (1.65 mL, 3.3 eq) of elemental bromine dropwise over 30 minutes. Note: The solution will turn deep orange/red.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a less polar spot compared to the starting material.
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Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10% sodium bisulfite (NaHSO₃) to neutralize excess bromine. The solution should turn pale yellow/white.
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Isolation: A white to off-white precipitate will form. Filter the solid using a Büchner funnel.
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Purification: Recrystallize from Ethanol/Water (1:1) or purify via silica gel column chromatography (eluting with Hexane/EtOAc) to yield 3-Hydroxy-2,4,6-tribromobenzyl alcohol.
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Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of aromatic protons at positions 2, 4, 6 and the retention of the singlet methylene signal (-CH₂-) and the phenolic proton.
Biological Assay: PTP1B Inhibition (Colorimetric)
To verify the SAR, the inhibitory concentration (IC₅₀) is determined using p-nitrophenyl phosphate (pNPP) as a substrate.
Reagents:
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Recombinant Human PTP1B (Enzyme)[2]
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p-Nitrophenyl phosphate (pNPP) (Substrate)[2]
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Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.
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Stop Solution: 1 M NaOH.
Workflow:
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Preparation: Dissolve the test compound (3-Hydroxy-2,4,6-tribromobenzyl alcohol) in DMSO. Prepare serial dilutions (e.g., 0.1 µM to 100 µM).
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Incubation: In a 96-well plate, add:
-
80 µL Assay Buffer
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10 µL Test Compound (or DMSO control)
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10 µL PTP1B enzyme (0.1 µg/mL final)
-
Incubate at 37°C for 10 minutes to allow inhibitor binding.
-
-
Reaction Start: Add 100 µL of pNPP (2 mM) to initiate the reaction.
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Measurement: Incubate at 37°C for 20–30 minutes. The enzyme hydrolyzes pNPP to p-nitrophenol (yellow).
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Termination: Add 50 µL of 1 M NaOH to stop the reaction.
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Quantification: Measure absorbance at 405 nm using a microplate reader.
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Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.
Experimental Workflow Diagram
Caption: Step-by-step workflow from chemical synthesis to biological validation.
References
-
VulcanChem. (n.d.). 3-Hydroxy-2,4,6-tribromobenzyl alcohol Product Profile. Retrieved from
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Paudel, P., et al. (2019).[3][4] "Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation and α-Glucosidase Inhibition."[4][5] Marine Drugs, 17(3), 166.[3][4] Retrieved from
-
Liu, X., et al. (2011). "Extraction and PTP1B inhibitory activity of bromophenols from the marine red alga Symphyocladia latiuscula." Chinese Journal of Oceanology and Limnology. Retrieved from
-
Santa Cruz Biotechnology. (n.d.). 3-Hydroxy-2,4,6-tribromobenzaldehyde Product Data. Retrieved from
-
ChemicalBook. (2025).[6] Synthesis of Bromobenzyl Alcohols. Retrieved from
Sources
- 1. 2,4-Dibromobenzyl Alcohol | 666747-06-4 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. imrpress.com [imrpress.com]
- 4. Anti-Diabetic Activity of 2,3,6-Tribromo-4,5-Dihydroxybenzyl Derivatives from Symphyocladia latiuscula through PTP1B Downregulation and α-Glucosidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenolic-based allosteric inhibition of PTP1B: unlocking new therapeutic potential for metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
